(E)-1-(5-BROMOTHIOPHEN-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE
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Overview
Description
(E)-1-(5-BROMOTHIOPHEN-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound that features a combination of thienyl and benzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-BROMOTHIOPHEN-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-BROMOTHIOPHEN-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the thienyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-1-(5-BROMOTHIOPHEN-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which (E)-1-(5-BROMOTHIOPHEN-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thienyl and benzothiazolyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-2-thienyl)methylene]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amine
- N-[(5-fluoro-2-thienyl)methylene]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amine
Uniqueness
(E)-1-(5-BROMOTHIOPHEN-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE is unique due to the presence of the bromine atom in the thienyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substitutions .
Properties
Molecular Formula |
C19H13BrN2S2 |
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Molecular Weight |
413.4g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C19H13BrN2S2/c1-12-2-8-16-17(10-12)24-19(22-16)13-3-5-14(6-4-13)21-11-15-7-9-18(20)23-15/h2-11H,1H3 |
InChI Key |
NCTIJTVKXYFICD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(S4)Br |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(S4)Br |
Origin of Product |
United States |
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